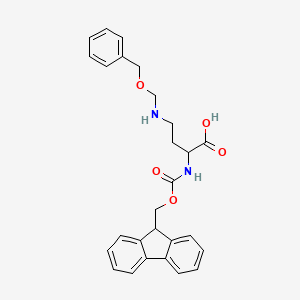

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid

Description

The compound 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid (CAS: 252049-08-4) is a chiral amino acid derivative extensively used in solid-phase peptide synthesis (SPPS). Its structure features two protective groups:

- Fmoc (9-fluorenylmethoxycarbonyl): A base-labile group that facilitates selective deprotection during peptide elongation .

- Benzyloxymethyl (BOM): A side-chain protecting group for amines, offering stability under acidic conditions .

The molecule’s IUPAC name, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid, reflects its stereochemistry (S-configuration at C2) and functional groups. Its molecular formula is C₂₆H₂₆N₂O₅ (approximate molecular weight: 446.5 g/mol), as inferred from structural analysis .

This compound is critical for introducing orthogonally protected diamino butyric acid (Dab) residues into peptides, enabling controlled assembly of complex sequences .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O5/c30-26(31)25(14-15-28-18-33-16-19-8-2-1-3-9-19)29-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,28H,14-18H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPBFMKUPMFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCNCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). This reaction forms the Fmoc-protected amino acid, which can then be further reacted with other reagents to introduce the phenylmethoxymethylamino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and precise addition of protective groups and other functional groups to the amino acid backbone. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Piperidine for Fmoc deprotection

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the amino acid .

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid has several scientific research applications:

Chemistry: Used in peptide synthesis as a protective group for amino acids.

Biology: Employed in the study of protein structure and function.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for research and commercial purposes

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid involves the protection of amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Key Structural and Functional Differences

Hydrophobicity and Solubility :

- The tert-butylphenyl analogue (CAS 401916-49-2) exhibits increased lipophilicity compared to the target compound, making it suitable for membrane-associated peptides .

- In contrast, the trifluoromethoxy derivative (CAS 1260611-80-0) balances hydrophobicity with enhanced chemical stability due to fluorine’s electronegativity .

Reactivity and Conjugation Potential: The 4-oxo-phenylmethoxy group (CAS 131451-30-4) introduces a ketone, enabling site-specific bioconjugation (e.g., hydrazide coupling) . The azido variant (CAS 942518-20-9) is pivotal in click chemistry for labeling or immobilizing peptides .

The unsaturated chain in 2-Fmoc-amino-4-methylpent-4-enoic acid (CAS 131177-58-7) provides a handle for photochemical crosslinking .

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid, commonly referred to as Fmoc-amino acid, is a complex organic compound primarily utilized in peptide synthesis. Its unique structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group, serve as a protective group for amino functionalities during peptide synthesis, enhancing its utility in drug development and delivery systems. This article focuses on its biological activity, synthesis, and potential applications based on current research findings.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group that is critical for protecting amino acids during synthesis. The presence of the phenylmethoxymethylamino group enhances its reactivity and specificity in various biological systems. The molecular formula is , with a molecular weight of 358.39 g/mol.

1. Peptide Synthesis Applications

A study highlighted the efficiency of Fmoc-based amino acids in synthesizing peptides with high purity and yield. The compound's ability to form stable peptide bonds was emphasized, making it a valuable building block for therapeutic peptides.

2. Anticancer Activity

Research has indicated that derivatives of fluorenyl compounds can interact with cellular mechanisms related to cancer progression. In vitro studies demonstrated that similar compounds exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may have potential anticancer applications.

3. Antimicrobial Properties

Compounds with structural similarities have been reported to possess antimicrobial activity. Investigations into the biological activity of related Fmoc derivatives revealed significant inhibition of bacterial growth, indicating that this compound could be explored further for its antimicrobial potential .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

- Protection of the amino group using the Fmoc strategy.

- Coupling reactions with phenylmethoxymethylamine.

- Purification through chromatographic techniques to isolate the desired product.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities and differences between this compound and related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid | 151132-82-0 | Contains a benzyloxy group; used similarly in peptide synthesis. |

| (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethoxy)phenyl]butanoic acid | 1260594-46-4 | Features trifluoromethoxy substitution; enhances lipophilicity. |

| (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid | 1979174-60-1 | Incorporates an indole moiety; relevant for biological activity studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.